
Enpp-1-IN-7
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Overview
Description
Enpp-1-IN-7 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in purinergic signaling by hydrolyzing nucleotides such as ATP and GTP to AMP and GMP, respectively, while generating inorganic pyrophosphates. This enzyme is involved in various physiological processes, including cell proliferation, migration, apoptosis, and immune responses .
Preparation Methods
The synthesis of Enpp-1-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Mechanism of ENPP1 Inhibition
ENPP1 is a transmembrane enzyme that hydrolyzes nucleotides (e.g., ATP, GTP) and cyclic dinucleotides (e.g., 2′,3′-cGAMP) via a phosphodiesterase activity . Inhibitors like Enpp-1-IN-7 likely disrupt this catalytic process.
Key Steps in ENPP1-Mediated Hydrolysis
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Substrate Binding : ENPP1 binds nucleotides via conserved residues in its catalytic domain, including two zinc ions (Zn²⁺) coordinated by histidine and aspartate residues .
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Phosphodiester Bond Cleavage : The enzyme cleaves phosphodiester bonds in substrates (e.g., ATP → AMP + PPi) .
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Role of Zinc and Calcium : ENPP1’s activity depends on Zn²⁺ and Ca²⁺, which stabilize substrate interactions and catalytic intermediates .
Inhibition Pathway
While this compound’s exact mechanism is not explicitly detailed in the provided sources, general ENPP1 inhibitors often disrupt:
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Zinc coordination : Chelation of Zn²⁺ (e.g., STF-1623/CM-3163) .
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Substrate access : Blocking the active site to prevent nucleotide binding .
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Off-target effects : Selectivity for ENPP1 over other ENPP family members .
Structural Insights from ENPP1-Substrate Interactions
Studies on ENPP1’s interaction with cyclic dinucleotides (e.g., 2′,3′-cGAMP) provide structural clues:
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Active Site Geometry : ENPP1’s catalytic domain accommodates substrates via nucleotide- and guanine-binding pockets .
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Conformational Specificity : Only 2′,3′-cGAMP (not 3′,3′-cGAMP) adopts a geometry suitable for hydrolysis, suggesting strict substrate recognition .
Comparative Analysis of ENPP1 Inhibitors
Challenges in Studying this compound
The absence of direct data on this compound in the provided sources highlights gaps in current literature. Key areas requiring further research include:
Scientific Research Applications
Enpp-1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the enzymatic activity of ENPP1 and its role in purinergic signaling. In biology, it is employed to investigate the effects of ENPP1 inhibition on cellular processes such as proliferation, migration, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to modulate immune responses and inhibit tumor growth. In industry, it is used in the development of new drugs and therapeutic strategies targeting ENPP1 .
Mechanism of Action
Enpp-1-IN-7 exerts its effects by inhibiting the enzymatic activity of ENPP1. This inhibition prevents the hydrolysis of nucleotides such as ATP and GTP, leading to the accumulation of these molecules and a decrease in the levels of AMP and GMP. The inhibition of ENPP1 also affects the production of inorganic pyrophosphates, which play a role in bone and cartilage mineralization. The molecular targets and pathways involved in the mechanism of action of this compound include the purinergic signaling pathway and the STING (stimulator of interferon genes) pathway .
Comparison with Similar Compounds
Enpp-1-IN-7 is unique among ENPP1 inhibitors due to its high potency and specificity. Similar compounds include other ENPP1 inhibitors such as SR-8314 and meta-pyridine substituted compounds. These compounds also inhibit ENPP1 activity but may differ in their potency, specificity, and effects on purinergic signaling and immune responses.
Q & A
Basic Research Questions
Q. What is the mechanism of action of ENPP-1-IN-7, and how can researchers validate its specificity for ENPP-1 in enzymatic assays?
this compound inhibits the hydrolysis of nucleotide phosphodiester and pyrophosphate bonds by ENPP-1, a process critical in nucleotide metabolism and immune regulation. To validate specificity, researchers should:
- Perform competitive inhibition assays using recombinant ENPP-1 and structurally related enzymes (e.g., ENPP-2/3) to rule off-target effects .
- Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify substrate conversion rates in the presence of this compound .
- Include negative controls (e.g., enzyme-free reactions) and positive controls (e.g., known ENPP-1 inhibitors) to confirm assay reliability .
Q. What experimental parameters are critical for determining the IC50 of this compound in vitro?
- Substrate selection : Use physiologically relevant substrates (e.g., ATP, NAD+) to mimic endogenous conditions .
- Concentration range : Test this compound across a logarithmic dilution series (e.g., 1 nM–100 µM) to capture dose-response curves .
- Incubation time : Optimize reaction duration to ensure linear enzyme kinetics, avoiding substrate depletion .
- Statistical validation : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data between in vitro and in vivo cancer models?
Contradictions may arise from differences in bioavailability, tumor microenvironment factors, or metabolic stability. Methodological approaches include:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations of this compound via LC-MS/MS to correlate dosing with efficacy .
- Tumor microenvironment modulation : Co-culture cancer cells with immune cells (e.g., dendritic cells) to assess this compound’s impact on cGAS-STING signaling, a pathway linked to ENPP-1 activity .
- Transcriptomic analysis : Use RNA-seq to identify compensatory pathways (e.g., alternative nucleotide-metabolizing enzymes) in treatment-resistant tumors .
Q. What strategies are recommended for optimizing this compound’s selectivity and potency through structural modification?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the core scaffold (e.g., halogenation, methyl groups) and test inhibitory activity against ENPP-1 .
- Crystallographic analysis : Resolve the co-crystal structure of this compound bound to ENPP-1 to identify key binding residues and guide rational design .
- Computational modeling : Use molecular dynamics simulations to predict binding affinity changes and metabolic stability of analogs .
Q. How should researchers design translational studies to evaluate this compound’s therapeutic potential in combination therapies?
- Synergy screening : Test this compound with immune checkpoint inhibitors (e.g., anti-PD-1) in syngeneic mouse models, using tumor growth inhibition and immune cell infiltration as endpoints .
- Dose optimization : Apply factorial experimental designs to identify additive/synergistic dosing regimens .
- Biomarker validation : Quantify extracellular cGAMP levels (a downstream product of ENPP-1 inhibition) via ELISA to confirm target engagement .
Q. Methodological and Analytical Considerations
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?
- Nonlinear regression : Fit dose-response data to a four-parameter logistic model to estimate EC50/IC50 .
- Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for in vivo survival studies .
- Multivariate analysis : Apply principal component analysis (PCA) to transcriptomic datasets to identify clusters of genes modulated by this compound .
Q. How can researchers address variability in ENPP-1 expression levels across cell lines or patient-derived samples?
- Baseline profiling : Quantify ENPP-1 mRNA/protein levels via qRT-PCR or Western blot before treatment .
- Stratification : Group samples into high/low ENPP-1 expression cohorts and analyze treatment responses separately .
- Gene editing : Use CRISPR/Cas9 to generate ENPP-1-knockout cell lines as isogenic controls .
Properties
Molecular Formula |
C18H19N7O4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
7,8-dimethoxy-5-[[4-(sulfamoylamino)phenyl]methylamino]-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C18H19N7O4S/c1-28-15-7-13-14(8-16(15)29-2)25-10-21-23-18(25)22-17(13)20-9-11-3-5-12(6-4-11)24-30(19,26)27/h3-8,10,24H,9H2,1-2H3,(H2,19,26,27)(H,20,22,23) |
InChI Key |
IVRGYWRNHKGYIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC3=NN=CN23)NCC4=CC=C(C=C4)NS(=O)(=O)N)OC |
Origin of Product |
United States |
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